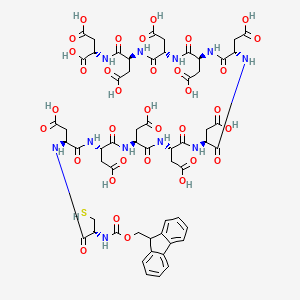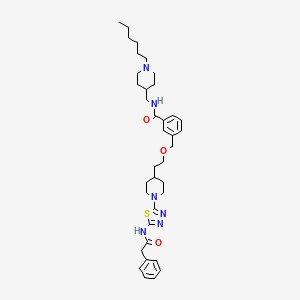
Misonidazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole compound known for its radiosensitizing properties. It is used in radiation therapy to make hypoxic tumor cells more sensitive to the effects of ionizing radiation. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 typically involves the introduction of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of misonidazole can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to maximize deuterium incorporation.
Purification: Using techniques such as chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: Amino derivatives of misonidazole.
Oxidation: Oxidized products such as nitroso or hydroxylamine derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Misonidazole-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Employed in the investigation of cellular responses to hypoxia and the role of radiosensitizers in cancer therapy.
Medicine: Utilized in clinical research to improve the efficacy of radiation therapy in treating hypoxic tumors.
Industry: Applied in the development of new radiosensitizing agents and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
Misonidazole-d3 exerts its effects by sensitizing hypoxic tumor cells to ionizing radiation. The mechanism involves:
Formation of Free Radicals: The compound induces the formation of free radicals, which cause DNA damage in hypoxic cells.
Depletion of Radioprotective Thiols: this compound depletes intracellular glutathione, making cells more susceptible to radiation-induced damage.
Inhibition of DNA Repair: The compound interferes with the repair of radiation-induced DNA strand breaks, leading to increased cell death.
Comparaison Avec Des Composés Similaires
Misonidazole-d3 is compared with other nitroimidazole compounds such as:
Metronidazole: Another nitroimidazole used as an antibiotic and radiosensitizer. This compound has a higher electron affinity and is more effective in sensitizing hypoxic cells.
Etanidazole: Similar to misonidazole but with different pharmacokinetic properties. This compound is more potent in radiosensitization.
Nimorazole: Used in the treatment of head and neck cancers. This compound has a broader range of applications in scientific research.
Propriétés
Formule moléculaire |
C7H11N3O4 |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
Clé InChI |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |
SMILES canonique |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
